CDF-SE is a valuable tool in cell biology research for long-term labeling of live cells. It is a non-fluorescent molecule that readily enters cells due to its lipophilic nature. Once inside, intracellular esterases cleave the acetate groups, converting CDF-SE into a highly fluorescent molecule (6-Carboxyfluorescein or CF). This CF moiety is retained within the cell due to its negative charges, enabling long-term monitoring of cell proliferation, migration, and viability [].
6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester is a fluorescent dye derived from fluorescein, specifically designed for biological research applications. This compound is notable for its ability to permeate cell membranes and covalently label intracellular proteins, thereby facilitating long-term cell tracking and labeling. Initially non-fluorescent, it becomes brightly fluorescent upon hydrolysis by intracellular esterases, emitting green fluorescence at approximately 529 nm when excited at 470 nm . The molecular formula of this compound is C29H17Cl2NO11, with a molecular weight of 626.35 g/mol .
CDCFDA-SE enters live cells with intact membranes due to its passive diffusion. Once inside, esterases cleave the diacetate groups, generating the fluorescent carboxy-fluorescein. This molecule is retained within the cell due to its charged nature, allowing for long-term cell tracking []. The fluorescence intensity can be correlated with cell number or viability, as dead or damaged cells with compromised membranes cannot retain the fluorescent product [].
This compound exhibits significant biological activity as a cell-permeant fluorescent tracer. It is widely used to monitor cellular processes such as proliferation, migration, and viability. The conversion to carboxyfluorescein allows for quantitative measurements of reactive oxygen species (ROS) and other intracellular events. The compound's stability against fixation methods like formaldehyde further enhances its utility in various biological assays .
The synthesis of 6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester typically involves the acetylation of fluorescein derivatives using acetic anhydride in the presence of a base such as pyridine. This process can be conducted under organic solvent conditions like dimethyl sulfoxide (DMSO) to facilitate the reaction. Following synthesis, purification steps including recrystallization and chromatography are employed to achieve high purity levels necessary for biological applications .
The applications of 6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester are diverse and include:
Interaction studies with this compound often focus on its ability to label proteins within cells. The covalent bonding between the carboxyfluorescein moiety and intracellular proteins allows researchers to visualize protein dynamics and interactions over time. Studies have shown that the fluorescence intensity correlates with cell viability, as compromised cells cannot retain the fluorescent product effectively .
Several compounds exhibit similar properties to 6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester, each with unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5(6)-Carboxyfluorescein Diacetate | C26H18Cl2O9 | Lower molecular weight; used for similar applications but has different excitation/emission characteristics. |
| Dichlorofluorescein Diacetate | C22H16Cl2O4 | More sensitive to pH changes; used in acidic environments. |
| 5-(and-6)-Carboxy-2′,7′-dichlorofluorescein | C21H10Cl2O7 | Similar fluorescence properties but lower pKa; useful for detecting pH in more acidic environments. |
Each of these compounds serves specific roles in research, but the unique ability of 6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester to provide long-term tracking due to its retention within cells distinguishes it from others in this category .
6-Carboxy-2',7'-dichlorofluorescein 3',6'-diacetate succinimidyl ester represents a sophisticated fluorescent molecular probe derived from the fluorescein family of compounds [1] . The compound possesses a complex molecular architecture characterized by multiple functional domains that contribute to its unique chemical and biological properties [9] [22]. The molecular formula is established as C₂₉H₁₇Cl₂NO₁₁, with a molecular weight of 626.35 grams per mole [9] [10] [12].
The structural framework consists of a spiro junction connecting a benzofuran ring system to a xanthene chromophore, which forms the fundamental fluorescein scaffold [9]. Two chlorine atoms are strategically positioned at the 2' and 7' positions of the xanthene ring system, significantly influencing the compound's photophysical properties [6] [16]. The carboxyl group at the 6-position is converted to a succinimidyl ester, enabling amine-reactive bioconjugation capabilities [1] [4].
The diacetate protection strategy involves acetyl groups at the 3' and 6' positions of the xanthene core, rendering the molecule non-fluorescent and membrane-permeable in its native state [6] [7]. This protection mechanism facilitates cellular uptake, whereupon intracellular esterases hydrolyze the acetate groups to generate the fluorescent species [6].
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₁₇Cl₂NO₁₁ |
| Molecular Weight (g/mol) | 626.35 |
| CAS Number (6-isomer) | 852299-81-1 |
| CAS Number (5(6)-mixture) | 147265-60-9 |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |
| Exact Mass | 625.018 |
| InChI Key | KDFYPGVRLJTREF-UHFFFAOYSA-N |
| XLogP3 | 3.9 |
| Polar Surface Area (Ų) | 152 |
The compound exists predominantly as the 6-isomer, although commercial preparations often contain both 5- and 6-positional isomers [1] [12]. The succinimidyl ester functionality provides a reactive site for covalent attachment to primary amines, particularly lysine residues and amino termini of proteins [4] .
6-Carboxy-2',7'-dichlorofluorescein 3',6'-diacetate succinimidyl ester exhibits distinctive physical characteristics that define its handling and application parameters [10] [12]. The compound appears as a white to light yellow solid powder under standard conditions [4] [10]. The melting point is reported to be greater than or equal to 220°C according to literature values [12], indicating substantial thermal stability of the crystalline form.
Solubility properties demonstrate selective compatibility with organic solvents while maintaining poor aqueous solubility [4] [10]. The compound shows excellent solubility in dimethyl sulfoxide and dimethylformamide, which serve as preferred solvents for stock solution preparation [6] [10]. Water solubility remains limited, consistent with the lipophilic character imparted by the diacetate protection groups [4].
The compound maintains high purity standards with high-performance liquid chromatography analysis typically demonstrating greater than 96% purity [10] [12]. This high purity specification ensures consistent performance in sensitive fluorescence-based applications [1] [6].
| Property | Value |
|---|---|
| Physical Appearance | White to light yellow solid |
| Melting Point | ≥220°C (literature) |
| Storage Temperature | -20°C (protect from light) |
| Solubility (DMSO) | Soluble |
| Solubility (DMF) | Soluble |
| Solubility (Water) | Poorly soluble |
| Purity (HPLC) | ≥96% |
| pH Stability Range | pH 4-9 (fluorescent product) |
| Shipping Conditions | Ambient temperature |
Chemical stability characteristics indicate sensitivity to hydrolytic conditions, particularly in the presence of nucleophiles or under basic conditions [12] [14]. The succinimidyl ester group exhibits reactivity toward primary amines under physiological conditions, forming stable amide bonds [32]. The diacetate groups remain stable under anhydrous conditions but undergo rapid hydrolysis in the presence of esterases or under basic aqueous conditions [6].
The spectroscopic characteristics of 6-carboxy-2',7'-dichlorofluorescein 3',6'-diacetate succinimidyl ester undergo dramatic transformation upon enzymatic activation [6] [10]. In its native diacetate-protected form, the compound remains essentially non-fluorescent, enabling selective detection of enzymatically active cells [7].
Following intracellular esterase-mediated hydrolysis, the compound exhibits intense green fluorescence with excitation maxima ranging from 470 to 504 nanometers [6] [10] [18]. The emission maximum occurs between 522 and 529 nanometers, producing a Stokes shift of approximately 52 to 59 nanometers [6] [10]. These spectral properties position the compound within the green region of the visible spectrum, compatible with standard fluorescein detection systems [7] [18].
The quantum yield of dichlorofluorescein derivatives approaches 0.9 under alkaline conditions, representing exceptional fluorescence efficiency [27] [28]. The pKa value for similar dichlorofluorescein compounds is estimated at approximately 4.8, indicating relative pH insensitivity compared to unsubstituted fluorescein [16] [20].
| Parameter | Value |
|---|---|
| Excitation Maximum (nm) | 470-504 |
| Emission Maximum (nm) | 522-529 |
| Stokes Shift (nm) | ~52-59 |
| Extinction Coefficient (M⁻¹cm⁻¹) | Not specified |
| Quantum Yield (alkaline conditions) | ~0.9 (estimated for dichlorofluorescein derivatives) |
| pKa Value | 4.8 (estimated from related compounds) |
| Fluorescence Buffer Conditions | 0.1 M Tris pH 8.0 with esterase |
| Detection Method | Flow cytometry, fluorescence microscopy |
| Fluorescence Intensity Enhancement | Colorless to bright green upon hydrolysis |
The dichlorofluorescein chromophore demonstrates enhanced photostability compared to parent fluorescein, attributed to the electron-withdrawing effects of the chlorine substituents [16] [17]. Fluorescence lifetime measurements for dichlorofluorescein derivatives indicate values in the range of 4 to 6 nanoseconds, supporting efficient excited-state dynamics [20] [28].
Spectral properties remain relatively insensitive to pH changes within the physiological range, a significant advantage over unsubstituted fluorescein derivatives [6] [16]. The compound maintains fluorescence stability across pH 4 to 9, enabling applications in diverse biological environments [6] [13].
The structure-activity relationships of dichlorofluorescein derivatives reveal sophisticated molecular design principles that optimize fluorescence properties and biological functionality [15] [16] [17]. The dichlorofluorescein core provides an enhanced fluorescent scaffold compared to parent fluorescein, with chlorine substitution significantly improving quantum yield and photostability [16] [27].
The strategic positioning of chlorine atoms at the 2' and 7' positions of the xanthene ring system creates electron-withdrawing effects that stabilize the excited state and reduce pH sensitivity [16] [18]. These modifications result in superior fluorescence characteristics compared to unsubstituted fluorescein derivatives, particularly under physiological conditions [17] [20].
The carboxy group positioning at the 6-position provides optimal reactivity for bioconjugation applications while maintaining the fluorescent properties of the xanthene chromophore [4] . This positioning enables efficient coupling reactions with amine-containing biomolecules without significant fluorescence quenching [32].
Diacetate protection confers cell membrane permeability in the non-fluorescent state, enabling selective intracellular delivery and subsequent enzymatic activation [6]. This protection strategy represents a critical structure-activity relationship that enables live-cell imaging applications [7] [26].
| Structural Feature | Functional Impact | Structure-Activity Notes |
|---|---|---|
| Dichlorofluorescein Core | Provides fluorescent scaffold with enhanced photostability | Chlorine substitution enhances fluorescence quantum yield vs. parent fluorescein |
| Carboxy Group Position | Enables bioconjugation through amine-reactive chemistry | Position 6 provides optimal reactivity for bioconjugation applications |
| 2',7'-Dichloro Substitution | Increases quantum yield and reduces pH sensitivity | Electron-withdrawing chlorines reduce pKa and improve pH stability |
| Diacetate Protection | Confers cell membrane permeability in non-fluorescent state | Acetate esters enable intracellular esterase-mediated activation |
| Succinimidyl Ester Group | Facilitates covalent protein labeling and cellular retention | NHS ester provides selective reactivity toward primary amines |
| Spiro Junction | Maintains rigid planar structure for optimal fluorescence | Spiro center prevents aggregation-caused quenching |
| Xanthene Chromophore | Responsible for green fluorescence emission characteristics | Extended conjugation system determines spectral properties |
| Benzofuran Ring System | Contributes to overall molecular stability and reactivity | Lactone ring contributes to chemical and photochemical stability |
The succinimidyl ester functionality provides selective reactivity toward primary amines while maintaining stability under physiological conditions [31]. This reactivity enables covalent protein labeling and ensures long-term cellular retention of the fluorescent marker [32] [1].
The spiro junction maintains a rigid planar molecular geometry essential for optimal fluorescence quantum yield [5] [20]. This structural feature prevents aggregation-caused quenching and maintains consistent spectral properties across diverse environments [17] [28].
The xanthene chromophore system determines the fundamental spectroscopic properties through its extended conjugation network [18] [21]. Modifications to this system directly influence excitation and emission wavelengths, quantum yield, and photostability characteristics [27] [31].
The benzofuran ring system contributes to overall molecular stability and chemical reactivity patterns [5] [8]. The lactone functionality within this ring system provides additional chemical and photochemical stability compared to open-chain analogs [16] [20].
The synthesis of 6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester follows established protocols for converting carboxylic acids to activated N-hydroxysuccinimide esters [1] [2] [3]. The compound possesses a molecular formula of C29H17Cl2NO11 with a molecular weight of 626.35 g/mol and is identified by CAS number 852299-81-1 [1] [4] [5].
The primary synthetic approach involves the activation of the parent carboxylic acid, 6-carboxy-2',7'-dichlorofluorescein 3',6'-diacetate, using carbodiimide coupling reagents in combination with N-hydroxysuccinimide [2] [6] [7]. This methodology transforms the relatively unreactive carboxyl group into a highly electrophilic succinimidyl ester that readily reacts with primary amines under physiological conditions [8] [9].
Standard Carbodiimide-Mediated Synthesis:
The most widely employed synthetic route utilizes either N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) as coupling agents [10] [2] [11]. The reaction proceeds through formation of an unstable O-acylisourea intermediate, which is subsequently trapped by N-hydroxysuccinimide to yield the desired activated ester [2] [6] [7].
Typical reaction conditions involve dissolving the parent fluorescein derivative in anhydrous dichloromethane or dimethylformamide, followed by addition of 1.1-1.2 equivalents each of the carbodiimide and NHS [10] [12]. The reaction is conducted at room temperature for 2-8 hours under an inert atmosphere to prevent hydrolysis [11] [13]. The use of catalytic amounts of 4-(dimethylamino)pyridine (DMAP) can accelerate the coupling reaction, though care must be taken to minimize racemization [12].
EDC-Mediated Aqueous Synthesis:
An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) for synthesis under aqueous or mixed aqueous-organic conditions [2] [11] [13]. This water-soluble carbodiimide operates optimally at pH 4.7-5.5, where carboxyl activation occurs efficiently while minimizing competitive hydrolysis [14] [13] [15].
The EDC method requires careful pH control using buffers such as 2-(N-morpholino)ethanesulfonic acid (MES) to maintain optimal reaction conditions [14]. The reaction typically employs 1.5-2.0 equivalents of EDC and NHS relative to the carboxylic acid substrate, with reaction times ranging from 30 minutes to 4 hours depending on substrate reactivity [11] [13].
The mechanism of carbodiimide-mediated NHS ester formation involves a carefully orchestrated sequence of nucleophilic attacks and leaving group departures [2] [6] [7]. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side reactions.
Initial Carbodiimide Activation:
The reaction commences with nucleophilic attack of the carboxylate anion on the central carbon of the carbodiimide, forming an O-acylisourea intermediate [2] [6]. This species is highly electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms and represents the key activated intermediate in the coupling process [10] [7].
The O-acylisourea formation is pH-dependent, with optimal formation occurring in the pH range of 4.5-6.0 where the carboxylic acid exists predominantly in its ionized form [14] [13]. At higher pH values, competitive hydrolysis of the carbodiimide becomes significant, reducing coupling efficiency [15].
NHS Trapping and Ester Formation:
The unstable O-acylisourea intermediate rapidly undergoes nucleophilic attack by N-hydroxysuccinimide, displacing the urea byproduct and forming the desired NHS ester [2] [6] [7]. This trapping reaction is thermodynamically favorable due to the formation of a stable amide bond in the resulting urea and the enhanced electrophilicity of the NHS ester carbonyl [9] [3].
The rate of NHS trapping is influenced by the nucleophilicity of the hydroxylamine and the electrophilicity of the O-acylisourea intermediate [7]. Sulfo-NHS, containing a sulfonate group, exhibits enhanced water solubility while maintaining comparable reactivity to standard NHS [6] [15].
Competitive Side Reactions:
Several side reactions can compete with desired NHS ester formation, including N-acylurea rearrangement and direct hydrolysis of the O-acylisourea intermediate [2] [16]. The N-acylurea rearrangement involves intramolecular attack of the adjacent nitrogen on the activated carbonyl, yielding an unreactive N-acylurea byproduct [16].
These side reactions can be minimized through careful control of reaction stoichiometry, temperature, and solvent selection [11] [12]. The use of excess NHS (1.5-2.0 equivalents) effectively competes with the rearrangement pathway by providing a high concentration of the trapping nucleophile [14] [13].
The purification of 6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester requires careful consideration of the compound's stability and chemical properties [17] [18] [19]. NHS esters are susceptible to hydrolysis in aqueous media and may undergo decomposition under acidic conditions, necessitating specialized purification protocols [19] [20].
Column Chromatography Approaches:
Flash column chromatography on silica gel represents the most commonly employed purification method for NHS esters [21] [17] [22]. However, the acidic nature of standard silica gel can promote NHS ester hydrolysis, particularly for sensitive substrates [17] [23]. To mitigate this issue, neutral alumina or deactivated silica gel treated with triethylamine is often preferred [17] [23].
Typical mobile phase systems employ gradients of ethyl acetate in hexane or heptane, starting from 10-20% ethyl acetate and increasing to 50-80% depending on the polarity of the target compound [21] [22]. The addition of small amounts of triethylamine (0.1-0.5%) to the eluent can further stabilize NHS esters during chromatographic purification [17] [23].
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC provides superior resolution and is particularly valuable for analytical characterization and preparative purification of NHS esters [24] [18] [19] [25]. C18 columns with acetonitrile-water gradients buffered with trifluoroacetic acid or ammonium acetate are commonly employed [24] [25].
The excellent stability of NHS esters under acidic reverse-phase conditions makes HPLC an attractive purification option [23] [19]. Typical gradient conditions involve starting with 10-20% acetonitrile in water and increasing to 80-90% acetonitrile over 15-30 minutes [25] [26]. Detection is typically performed at 220 nm where the NHS chromophore exhibits strong absorption [19] [20].
Crystallization and Recrystallization:
For compounds exhibiting favorable crystallization properties, recrystallization offers a simple and effective purification method [27] [22]. Common solvent systems include dichloromethane-hexane, ethyl acetate-hexane, and acetonitrile-water mixtures [27] [22].
The high melting point of fluorescein-derived NHS esters (≥220°C) indicates good thermal stability and facilitates purification by recrystallization [28] [29]. Slow cooling or evaporation techniques often yield crystals suitable for X-ray crystallographic analysis [22].
Comprehensive quality control of 6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester requires multiple analytical techniques to assess purity, identity, and stability [19] [20] [30]. Established pharmaceutical and research chemical standards provide guidance for developing appropriate specifications [31] [32].
Purity Assessment by HPLC:
High-performance liquid chromatography serves as the primary method for purity determination, with specifications typically requiring ≥95% purity by area percent [28] [29] [19] [31]. Reverse-phase conditions using acetonitrile-water gradients with UV detection at 220 nm provide optimal sensitivity for NHS ester quantification [19] [20].
The chromatographic method must demonstrate adequate resolution between the target compound and potential impurities, including unreacted starting material, NHS, and hydrolysis products [19] [20]. System suitability parameters should include retention time reproducibility, peak symmetry, and resolution factors [32].
Spectroscopic Identity Confirmation:
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through analysis of characteristic chemical shifts [1] [33] [34]. The succinimidyl ester protons typically appear as a singlet around 2.8 ppm in 1H NMR, while the carbonyl carbon appears around 170 ppm in 13C NMR [34].
UV-visible spectroscopy confirms the presence of the fluorescein chromophore with characteristic absorption maxima around 220 nm and 495 nm [28] [35] [36]. Fluorescence spectroscopy provides additional identity confirmation with excitation/emission maxima at 495/517 nm for the hydrolyzed fluorescein product [35] [36] [37].
Stability and Degradation Monitoring:
NHS content determination by hydrophilic interaction liquid chromatography (HILIC) provides a sensitive method for detecting hydrolytic degradation [18] [19] [20]. This technique monitors the formation of free NHS as a degradation marker, with specifications typically requiring <2% free NHS content [20].
Water content determination by Karl Fischer titration is critical given the susceptibility of NHS esters to hydrolysis [29] [19]. Specifications typically require <0.5% water content to ensure adequate stability during storage [28] [29].
Thermal Analysis and Physical Properties:
Differential scanning calorimetry and melting point determination provide additional quality control parameters [38] [39]. The high melting point (≥220°C) of fluorescein NHS esters indicates good thermal stability and serves as an identity confirmation parameter [28] [35] [29].
Thermogravimetric analysis can detect residual solvents and assess thermal decomposition patterns [39]. This information is valuable for establishing appropriate storage conditions and predicting shelf life [29] [38].
The selection between N-hydroxysuccinimide (NHS) and pentafluorophenyl (PFP) esters for bioconjugation applications requires careful consideration of their relative advantages and limitations [40] [41] [42] [43] [44]. Both classes of activated esters facilitate amide bond formation with primary amines, but exhibit distinct stability and reactivity profiles [45] [46] [43].
Hydrolytic Stability Comparison:
PFP esters demonstrate superior hydrolytic stability compared to NHS esters across various pH conditions [41] [45] [42] [43]. At pH 7.0 and 0°C, NHS esters exhibit half-lives of 4-5 hours, while PFP esters remain significantly more stable under equivalent conditions [40] [45] [43]. This stability advantage becomes even more pronounced at elevated pH, where NHS ester half-life decreases to approximately 10 minutes at pH 8.6 and 4°C [40] [45].
The enhanced stability of PFP esters results from the electron-withdrawing effect of the fluorine substituents, which stabilizes the phenoxide leaving group and reduces the susceptibility to nucleophilic attack by water [41] [42] [44]. This property makes PFP esters particularly valuable for applications requiring extended reaction times or storage in aqueous media [43] [44].
Reactivity and Coupling Efficiency:
Despite their enhanced stability, PFP esters exhibit superior reactivity toward primary amines compared to NHS esters [41] [42] [43]. Comparative studies demonstrate that PFP esters achieve 70% more surface amine conjugation on bovine serum albumin compared to NHS esters under identical conditions [43]. This enhanced reactivity results from the superior leaving group ability of pentafluorophenoxide compared to N-hydroxysuccinimide [44].
The combination of enhanced stability and reactivity provides PFP esters with a wider reaction window, allowing for more efficient conjugation reactions while minimizing hydrolytic side reactions [42] [43] [44]. This property is particularly advantageous for protein modification reactions where maintaining native structure and activity is critical [45] [43].
Cost and Availability Considerations:
NHS esters benefit from widespread commercial availability and lower cost compared to PFP esters [46] [47]. The established infrastructure for NHS ester production and the simplicity of NHS synthesis contribute to their economic advantages [3] [46]. However, the need for excess reagent to compensate for hydrolytic losses may offset some of the cost benefits in demanding applications [43].
PFP esters, while more expensive and less readily available, often provide superior overall efficiency due to their enhanced stability and reactivity [42] [48] [43]. The reduced reagent requirements and improved reaction outcomes may justify the higher initial cost for critical applications [43] [44].
Application-Specific Recommendations:
For routine bioconjugation applications under mild conditions with short reaction times, NHS esters remain the standard choice due to their established protocols and cost-effectiveness [46] [43]. However, for applications requiring extended stability, higher pH conditions, or maximum coupling efficiency, PFP esters offer significant advantages [42] [43] [44].
The selection should also consider the specific substrate and reaction conditions [46] [49]. For example, sensitive proteins or complex biological systems may benefit from the milder conditions enabled by PFP ester stability, while simple model compounds may be adequately served by NHS chemistry [45] [43].